molecular formula C12H8N2O6S2 B414177 2-[(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

2-[(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B414177
M. Wt: 340.3g/mol
InChI Key: CNWGWZABZWJOHG-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound features a thiazolidinone ring, a nitro group, and a benzylidene moiety, which contribute to its unique reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization and subsequent acylation. The general steps are as follows:

    Condensation Reaction: 2-hydroxy-3-nitrobenzaldehyde reacts with thiosemicarbazide in the presence of an acid catalyst to form the corresponding Schiff base.

    Cyclization: The Schiff base undergoes cyclization under basic conditions to form the thiazolidinone ring.

    Acylation: The resulting thiazolidinone is then acylated with chloroacetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, 2-[(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, this compound is investigated for its anti-inflammatory and antimicrobial properties. Preliminary studies suggest it may be effective against certain bacterial strains and inflammatory conditions.

Industry

In industrial applications, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with enzyme active sites, inhibiting their function. The thiazolidinone ring can also interact with protein structures, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • [5-(2-Hydroxy-3-nitro-benzylidene)-4-oxo-thiazolidin-3-yl]-acetic acid
  • [5-(2-Hydroxy-3-nitro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid
  • [5-(2-Hydroxy-3-nitro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid

Uniqueness

Compared to similar compounds, 2-[(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its acetic acid moiety provides additional sites for chemical modification, enhancing its versatility in various applications.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

Molecular Formula

C12H8N2O6S2

Molecular Weight

340.3g/mol

IUPAC Name

2-[(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C12H8N2O6S2/c15-9(16)5-13-11(18)8(22-12(13)21)4-6-2-1-3-7(10(6)17)14(19)20/h1-4,17H,5H2,(H,15,16)/b8-4+

InChI Key

CNWGWZABZWJOHG-XBXARRHUSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O

SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=C2C(=O)N(C(=S)S2)CC(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=C2C(=O)N(C(=S)S2)CC(=O)O

Origin of Product

United States

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